N'-(3-Acetylphenyl)-N,N-dibenzylurea
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Overview
Description
N’-(3-Acetylphenyl)-N,N-dibenzylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dibenzylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Acetylphenyl)-N,N-dibenzylurea typically involves the reaction of 3-acetylphenyl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Acetylphenyl)-N,N-dibenzylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Acetylphenyl)-N,N-dibenzylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Acetylphenyl)-N,N-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N’-(3-Acetylphenyl)-N,N-dibenzylurea can be compared with other similar compounds, such as:
N-(3-Acetylphenyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of dibenzyl.
N-(3-Acetylphenyl)-N-methylacetamide: Contains a methylacetamide group instead of dibenzylurea.
N-(3-Acetylphenyl)-3-(4-isopropylphenyl)acrylamide: Contains an acrylamide group with an isopropylphenyl substituent.
These compounds may exhibit different chemical and biological properties due to variations in their structures, highlighting the uniqueness of N’-(3-Acetylphenyl)-N,N-dibenzylurea.
Properties
CAS No. |
86764-52-5 |
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Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-acetylphenyl)-1,1-dibenzylurea |
InChI |
InChI=1S/C23H22N2O2/c1-18(26)21-13-8-14-22(15-21)24-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,24,27) |
InChI Key |
IWLQENQDBDKROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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